molecular formula C11H13BrO3 B7637834 Methyl 3-(5-bromo-2-methoxyphenyl)propanoate

Methyl 3-(5-bromo-2-methoxyphenyl)propanoate

Cat. No. B7637834
M. Wt: 273.12 g/mol
InChI Key: KVDCKLSTABOWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-bromo-2-methoxyphenyl)propanoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is a colorless to light yellow liquid with a molecular formula of C12H13BrO3 and a molecular weight of 291.14 g/mol. The compound is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-methoxyphenyl)propanoate is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound has anticholinesterase activity, which may be useful in the treatment of Alzheimer's disease and other neurological disorders. The compound has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 3-(5-bromo-2-methoxyphenyl)propanoate is its versatility in scientific research. The compound can be used as a starting material for the synthesis of various organic compounds, making it useful in several fields. However, one of the limitations of the compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of Methyl 3-(5-bromo-2-methoxyphenyl)propanoate in scientific research. One potential area of research is the development of new pharmaceuticals and agrochemicals based on the compound's unique properties. Another area of research is the investigation of the compound's potential as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to better understand the compound's mechanism of action and its potential applications in various fields.

Synthesis Methods

The synthesis of Methyl 3-(5-bromo-2-methoxyphenyl)propanoate can be achieved through several methods. One of the most common methods is the esterification of 5-bromo-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then treated with propanoic anhydride to obtain this compound.

Scientific Research Applications

Methyl 3-(5-bromo-2-methoxyphenyl)propanoate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. The compound is also used as a reference standard in analytical chemistry and as a reagent in organic synthesis.

properties

IUPAC Name

methyl 3-(5-bromo-2-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-10-5-4-9(12)7-8(10)3-6-11(13)15-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDCKLSTABOWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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